Mannuronate oligosaccharides, specifically the disaccharide form known as Mannuronate oligosaccharide DP2, are derived from alginate, a biopolymer found in the cell walls of brown algae. These oligosaccharides consist primarily of mannuronic acid units linked together, exhibiting a range of biological activities and potential applications in various fields, including biomedicine and agriculture. The unique properties of Mannuronate oligosaccharides are attributed to their structural characteristics and the specific enzymatic processes involved in their synthesis.
Mannuronate oligosaccharides are predominantly sourced from brown algae, particularly species like Laminaria and Ascophyllum nodosum. These algae contain alginate, which can be enzymatically degraded into smaller oligosaccharides. The production of Mannuronate oligosaccharides typically involves the use of alginate lyases, enzymes that cleave the glycosidic bonds in alginate to yield oligosaccharides of varying degrees of polymerization.
Mannuronate oligosaccharides can be classified based on their degree of polymerization. The disaccharide form (DP2) consists of two mannuronic acid residues. They are part of a broader category known as alginate oligosaccharides, which also includes various other configurations such as DP3 (trisaccharide), DP4 (tetrasaccharide), and so forth. These classifications are important for understanding their functional properties and potential applications.
The synthesis of Mannuronate oligosaccharide DP2 typically involves enzymatic hydrolysis of alginate using specific alginate lyases. These enzymes can be classified into endo-acting and exo-acting lyases:
The enzymatic reaction is facilitated by conditions that optimize enzyme activity, such as pH and temperature. For instance, studies have shown that specific alginate lyases from Bacillus species exhibit optimal activity at certain pH levels and temperatures, which can influence the yield and purity of Mannuronate oligosaccharide DP2 produced during hydrolysis .
Mannuronate oligosaccharide DP2 has a molecular formula of with a molecular weight of approximately 414.23 g/mol . The structure consists of two mannuronic acid units connected by a glycosidic bond. The presence of a 4,5-unsaturated hexuronic acid residue at the non-reducing end is characteristic of these oligosaccharides.
Molecular characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of Mannuronate oligosaccharide DP2. These methods provide insights into the chemical shifts and fragmentation patterns that help elucidate the structural integrity of the compound .
Mannuronate oligosaccharides undergo various chemical reactions, primarily involving glycosidic bond cleavage facilitated by alginate lyases. The reactions can be described as follows:
The reaction mechanisms often involve β-elimination processes that lead to the formation of unsaturated sugars at the non-reducing end. This process is essential for generating bioactive compounds from larger polysaccharides .
The mechanism through which Mannuronate oligosaccharides exert their biological effects involves several pathways:
Research has demonstrated that Mannuronate oligosaccharides can enhance glyceollin production in soybean seeds, indicating their role as elicitors in plant defense mechanisms . Additionally, they have shown neuroprotective effects in models of Alzheimer's disease through autophagy modulation .
Mannuronate oligosaccharide DP2 is typically a white to off-white powder with high solubility in water due to its ionic nature. It exhibits polyanionic characteristics due to the presence of carboxyl groups.
The chemical properties include:
Relevant data indicate that these properties contribute to their efficacy as biocompatible materials in biomedical applications .
Mannuronate oligosaccharides have numerous scientific applications:
Mannuronate oligosaccharides DP2 consist of two β-D-mannuronic acid residues linked via a β-1,4-glycosidic bond. The molecular formula is C₁₂H₁₆O₁₃, though unsaturated forms generated by enzymatic degradation exhibit distinct properties due to a double bond between C4 and C5 at the non-reducing end [1]. This unsaturation arises from β-elimination catalyzed by alginate lyases, where the C5 proton abstraction and glycosidic bond cleavage produce 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid (Δ) at the terminal residue [1] [6]. The β-configuration of the anomeric carbon and syn-orientation of the C5 proton and C4-bridging oxygen are critical for enzyme recognition. Each monomer features a carboxyl group at C6, contributing to the compound’s acidic nature and influencing its biological interactions [1].
Table 1: Key Structural Features of Mannuronate Oligosaccharides DP2
Property | Description |
---|---|
Molecular Formula | C₁₂H₁₆O₁₃ (saturated); Unsaturated forms contain C=C bond between C4–C5 |
Glycosidic Linkage | β-1,4-bond |
Key Functional Groups | Carboxyl group at C6 of each residue; Unsaturated terminus in enzymatic products |
Catalytic Residue (lyases) | His/Tyr pair facilitating β-elimination |
NMR Spectroscopy: ¹H and ¹³C NMR resolve DP2’s anomeric proton signals (δ 5.0–5.5 ppm) and carboxyl carbon resonances (δ 170–175 ppm). Unsaturated DP2 shows diagnostic H4 signals at δ 5.9 ppm and H5 at δ 4.6 ppm, confirming the Δ⁴,⁵ bond [1] [4]. 2D NMR (e.g., COSY, HSQC) maps glycosidic linkages and ring conformations.
Mass Spectrometry: ESI-MS and MALDI-TOF MS identify DP2 molecular ions at m/z 401.1 [M+Na]⁺ for saturated forms and m/z 399.1 for unsaturated variants. Tandem MS fragments reveal cleavage patterns, distinguishing DP2 from higher oligomers [1] [10].
FT-IR Spectroscopy: Characteristic absorptions include:
Hydrogen bonding between functional monomers (e.g., carboxyl groups) and solvents shifts these peaks, observable in temperature-dependent FT-IR studies [4].
Table 2: Spectroscopic Signatures of Mannuronate DP2
Technique | Key Signals | Structural Information |
---|---|---|
¹H NMR | δ 5.9 ppm (H4, unsaturated) | Confirms Δ⁴,⁵ bond |
¹³C NMR | δ 170–175 ppm (C6 carboxyl) | Identifies ionizable groups |
ESI-MS | m/z 399.1 [M−H]⁻ (unsaturated) | Validates molecular mass and DP |
FT-IR | 1,640 cm⁻¹ (C=C), 3,080 cm⁻¹ (=C–H) | Distinguishes saturated/unsaturated forms |
DP2 exhibits distinct physicochemical and biological properties compared to larger oligomers (DP3–DP6):
Crystallography: X-ray diffraction reveals DP2’s near-planar structure, with dihedral angles of 2.1° between pyranose rings. Unsaturated DP2 crystals exhibit hydrogen-bonded dimers stabilized by C−H⋯O networks and R₂²(8) ring motifs [5] [9]. Hydration shells around carboxyl groups influence packing, as observed in hydrazone derivatives [5].
Molecular Docking:
Table 3: Enzymes in DP2 Degradation and Applications
Enzyme | Source | Function | Product Specificity |
---|---|---|---|
AlyC6’ | Vibrio sp. NC2 | Bifunctional endo-lyase with dual domains | DP2–DP3 |
Alg4755 | V. alginolyticus S10 | PL7 family lyase with two catalytic domains | >90% DP2 |
AlyRm6A-Zu7 | Engineered fusion | Combines endo- and exo-lyase activities | DP2–DP4 |
BcelPL6 | Bacteroides sp. | Endo-lyase releasing DP2–DP7 | Mixed DP |
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